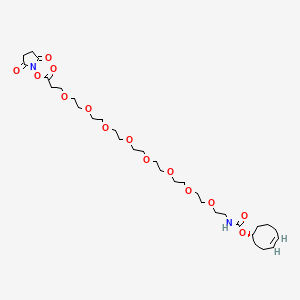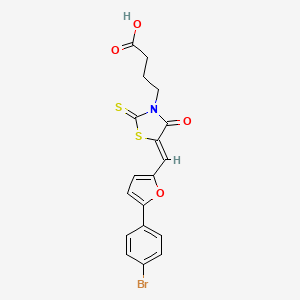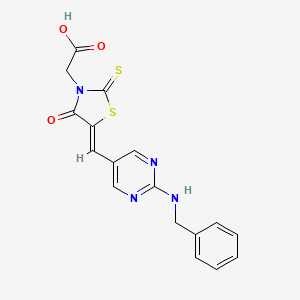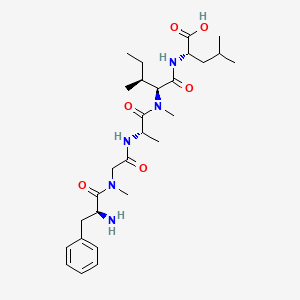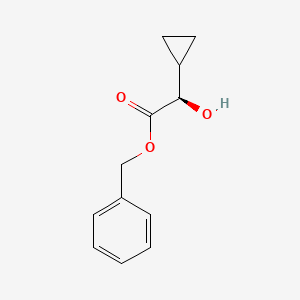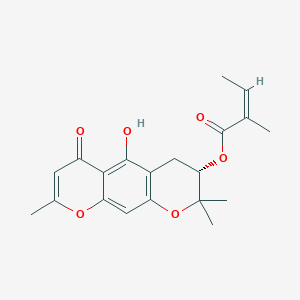
3'-O-Angeloylhamaudol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Angeloylhamaudol is a coumarin compound that can be isolated from the roots and rhizomes of Saposhnikovia divaricata, a plant commonly used in traditional Chinese medicine . This compound is known for its anti-inflammatory and cytotoxic properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-O-Angeloylhamaudol can be isolated from the ethyl acetate fractions of Saposhnikovia divaricata extracts . The isolation process typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) with diode array and tandem mass detectors .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 3’-O-Angeloylhamaudol. Most of the compound used in research is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
3’-O-Angeloylhamaudol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
3’-O-Angeloylhamaudol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of coumarins.
Mechanism of Action
The mechanism of action of 3’-O-Angeloylhamaudol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the suppression of nitric oxide production, which is a key inflammatory mediator . In terms of its cytotoxic activity, the compound induces apoptosis in HL-60 cells through the mitochondrial-dependent apoptotic pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 .
Comparison with Similar Compounds
Similar Compounds
Ledeouriellol: Another linear dihydropyranochromone isolated from Saposhnikovia divaricata with similar anti-inflammatory properties.
Hamaudol: A related compound with comparable biological activities.
Umbelliferone: A coumarin from a different source with anti-inflammatory effects.
Scopoletin: Another coumarin with similar properties.
Uniqueness
3’-O-Angeloylhamaudol stands out due to its potent cytotoxic activity against HL-60 cells and its ability to induce apoptosis through the mitochondrial-dependent pathway . This makes it a unique and valuable compound for anti-cancer research compared to other similar compounds.
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)19(23)25-16-8-12-14(26-20(16,4)5)9-15-17(18(12)22)13(21)7-11(3)24-15/h6-7,9,16,22H,8H2,1-5H3/b10-6-/t16-/m0/s1 |
InChI Key |
GLVOOJKVWKZSGR-DIEDAUMRSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



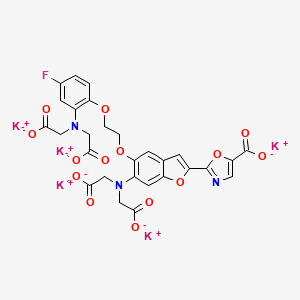
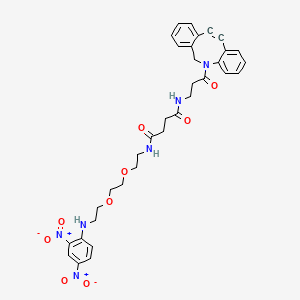
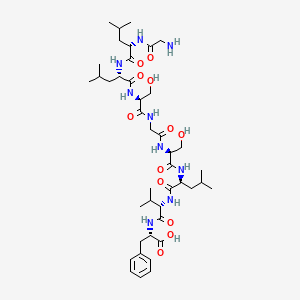
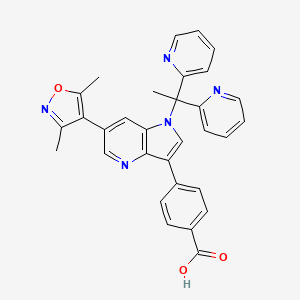
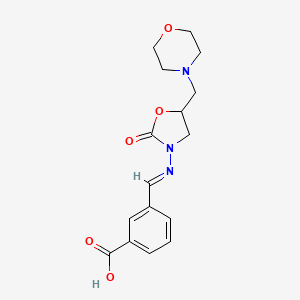
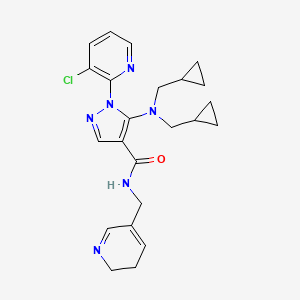
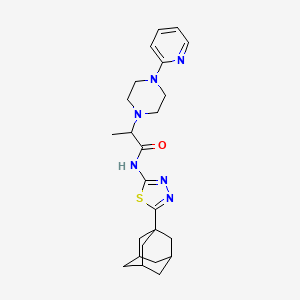
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
